Homothiotaurine

Catalog No.
S583783
CAS No.
40957-87-7
M.F
C3H9NO2S2
M. Wt
155.2 g/mol
Availability
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Homothiotaurine

CAS Number

40957-87-7

Product Name

Homothiotaurine

IUPAC Name

3-hydroxysulfonothioylpropan-1-amine

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

InChI

InChI=1S/C3H9NO2S2/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)

InChI Key

YKJDKJMRUBIVRB-UHFFFAOYSA-N

SMILES

C(CN)CS(=O)(=S)O

Synonyms

homothiotaurine

Canonical SMILES

C(CN)CS(=O)(=S)O

Homothiotaurine, also known as homohypotaurine, is an organic compound with the chemical formula C3_3H9_9NO2_2S. It is structurally related to hypotaurine, differing by an additional methylene group in the carbon chain. This compound features both an amino group and a sulfinate group, which contribute to its unique chemical properties and reactivity .

, primarily involving its amino and sulfinate functionalities. Notably, it can be synthesized through the reaction of homocystamine, leading to the formation of homothiotaurine along with other products . The synthesis process typically involves oxidation steps and may require specific conditions such as the presence of copper chloride .

Homothiotaurine can be synthesized through several methods, including:

  • Chemical Synthesis: This method typically begins with homocystamine, which is subjected to oxidation in the presence of copper chloride under alkaline conditions. The process involves neutralization and purification steps to isolate homothiotaurine .
  • Enzymatic Synthesis: Another approach utilizes enzymes such as EcGadB (glutamate decarboxylase) to convert l-homocystine into homothiotaurine with good yields. This method emphasizes the use of biocatalysts for more efficient synthesis .

Homothiotaurine has potential applications in various fields:

  • Pharmaceuticals: Given its protective effects against oxidative stress, there is interest in exploring homothiotaurine as a therapeutic agent for conditions related to oxidative damage.
  • Biochemical Research: It serves as a valuable compound for studying sulfur-containing amino acids and their derivatives, contributing to our understanding of cellular signaling and metabolism.

Homothiotaurine shares structural similarities with several other compounds that also contain sulfur moieties. Here are some notable comparisons:

Compound NameChemical FormulaKey FeaturesUniqueness
HypotaurineC2_2H7_7NO2_2SPrecursor to taurineLacks the additional methylene group
TaurineC2_2H7_7NO3_3SWell-known amino acidContains a sulfonic acid group instead of sulfinate
ThiotaurineC2_2H7_7NO2_2SContains a thiosulfonate groupDifferent functional groups affecting reactivity
HomocystamineC4_4H8_8N2_2O2_2SPrecursor in sulfur amino acid metabolismMore complex structure with additional amines

Homothiotaurine's distinct structure, particularly its additional methylene group and sulfinate functionality, sets it apart from these similar compounds, influencing its reactivity and biological properties.

XLogP3

0.3

Wikipedia

3-Aminopropane-1-sulfonothioic O-acid

Dates

Modify: 2023-07-20

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